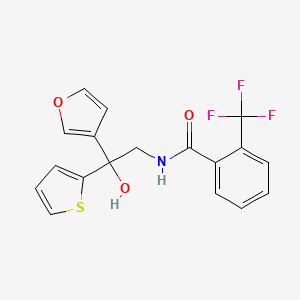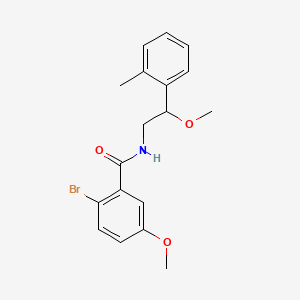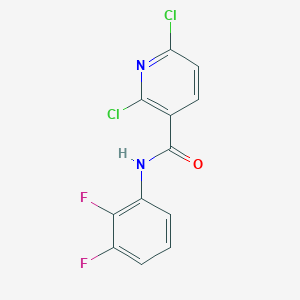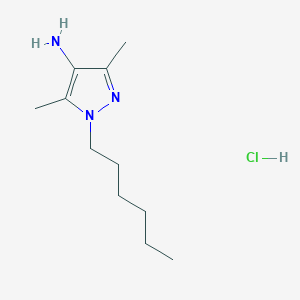
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as TAK-715, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. TAK-715 is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK), which is a key signaling pathway involved in various cellular processes such as inflammation, cell differentiation, and apoptosis.
Mécanisme D'action
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a selective inhibitor of p38 MAPK, which is a key signaling pathway involved in various cellular processes such as inflammation, cell differentiation, and apoptosis. N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide binds to the ATP-binding site of p38 MAPK and inhibits its activity, thereby blocking downstream signaling pathways (Kawada et al., 2005).
Biochemical and Physiological Effects
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo (Kawada et al., 2005; Kim et al., 2015). N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of immune and inflammatory responses (Kawada et al., 2005). In addition, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to induce apoptosis in cancer cells and reduce the proliferation of cancer cells (Kim et al., 2015).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is its selectivity for p38 MAPK, which reduces the potential for off-target effects. N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has also been shown to have good oral bioavailability and pharmacokinetic properties (Kawada et al., 2005). One limitation of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is its low solubility in water, which can make it difficult to use in some experimental settings.
Orientations Futures
For N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide research include investigating its potential use in combination with other drugs, in other disease models, and the development of more potent and selective p38 MAPK inhibitors.
Méthodes De Synthèse
The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide involves the reaction of 2-(furan-3-yl)ethanol with 2-(thiophen-2-yl)acetic acid to form an ester intermediate. This intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride to form the final product, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide. The yield of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide synthesis is reported to be around 30%, and the purity of the compound is greater than 98% (Kawada et al., 2005).
Applications De Recherche Scientifique
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has been extensively researched for its potential therapeutic applications in various diseases such as rheumatoid arthritis, osteoarthritis, and cancer. In preclinical studies, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has shown promising results in reducing inflammation and pain in animal models of arthritis (Kawada et al., 2005). N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo (Kawada et al., 2005; Kim et al., 2015). Furthermore, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has been investigated for its potential use in treating Alzheimer's disease, as p38 MAPK has been implicated in the pathogenesis of this disease (Kawada et al., 2005).
Propriétés
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3S/c19-18(20,21)14-5-2-1-4-13(14)16(23)22-11-17(24,12-7-8-25-10-12)15-6-3-9-26-15/h1-10,24H,11H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRVMOPKEVWRNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-isopropylacetamide](/img/structure/B2379909.png)
![4,5-Dimethyl-6-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2379910.png)
![[4-(Methylamino)cyclohexyl]methanol](/img/structure/B2379911.png)
![N-[2-(cyclohept-1-en-1-yl)ethyl]prop-2-enamide](/img/structure/B2379913.png)

![4-fluoro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2379917.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopentanecarboxamide](/img/structure/B2379922.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2379925.png)

![2-Amino-3-[(1-phenylethyl)amino]propanoic acid dihydrochloride](/img/structure/B2379928.png)

![Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate](/img/structure/B2379931.png)